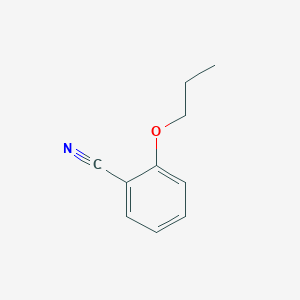











|
REACTION_CXSMILES
|
[Cl-].[NH4+:2].C([Al](CC)CC)C.[CH2:10]([O:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]#[N:17])[CH2:11][CH3:12].C(Cl)(Cl)[Cl:23]>C1(C)C=CC=CC=1.CCCCCC>[ClH:23].[CH2:10]([O:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]([NH2:2])=[NH:17])[CH2:11][CH3:12] |f:0.1,7.8|
|


|
Name
|
|
|
Quantity
|
21.41 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Al](CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
32.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at room temperature until the evolution of gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at 80° C. (bath) overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
With ice-cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the cooled reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
is added to a suspension of 300 g of silica gel and 2.85 of ice-
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
the filter residue is washed with the same amount of methanol
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off under reduced pressure
|
|
Type
|
STIRRING
|
|
Details
|
the residue is stirred with 500 ml of a mixture of dichloromethane and methanol (9:1)
|
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mother liquor is concentrated
|
|
Type
|
STIRRING
|
|
Details
|
The residue is stirred with petroleum ether
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.C(CC)OC1=C(C(=N)N)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |